
Desmethyltofacitinib
Descripción general
Descripción
Desmethyltofacitinib is a derivative of tofacitinib, a well-known Janus kinase inhibitor used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . This compound retains the core structure of tofacitinib but lacks a methyl group, which can influence its pharmacological properties and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of desmethyltofacitinib typically involves the demethylation of tofacitinib. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and yield. The reaction conditions are optimized to maximize the efficiency of the demethylation process while minimizing impurities .
Análisis De Reacciones Químicas
Types of Reactions
Desmethyltofacitinib undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydroxide ions (OH-) in aqueous solution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
Desmethyltofacitinib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of demethylation on pharmacological properties.
Biology: Investigated for its role in modulating immune responses and cytokine signaling pathways.
Medicine: Explored for potential therapeutic applications in autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Desmethyltofacitinib exerts its effects by inhibiting Janus kinases, a family of enzymes involved in the signaling pathways of various cytokines and growth factors . By blocking these enzymes, this compound can modulate immune responses and reduce inflammation. The primary molecular targets include Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Janus kinase 3 (JAK3) .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: The parent compound, known for its efficacy in treating autoimmune diseases.
Baricitinib: Another Janus kinase inhibitor with a similar mechanism of action.
Ruxolitinib: A selective Janus kinase inhibitor used for myelofibrosis and polycythemia vera.
Uniqueness
Desmethyltofacitinib is unique due to its structural modification, which can influence its pharmacokinetics and pharmacodynamics. The absence of a methyl group can affect its metabolic stability and interaction with biological targets, making it a valuable compound for research and development .
Actividad Biológica
Desmethyltofacitinib, a metabolite of tofacitinib, is an oral Janus kinase (JAK) inhibitor primarily used in the treatment of autoimmune diseases. This article provides a detailed overview of its biological activity, pharmacokinetics, and clinical implications, supported by data tables and research findings.
This compound functions by inhibiting JAK enzymes, which play a crucial role in the signaling pathways of various cytokines involved in immune responses. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines such as IL-6, IL-7, and interferons, thereby mitigating inflammatory responses associated with conditions like rheumatoid arthritis (RA) and psoriasis .
2. Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. Key parameters include absorption, distribution, metabolism, and excretion:
- Absorption : this compound is absorbed following oral administration of tofacitinib, with peak plasma concentrations achieved within 1 to 2 hours.
- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 .
- Excretion : The compound is excreted predominantly through urine and feces.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | ~100 nM (steady-state) |
Half-life | 3-5 hours |
Volume of Distribution | 2-3 L/kg |
Clearance | ~20 L/h |
3. Clinical Studies and Efficacy
Clinical studies have demonstrated the efficacy of this compound in managing autoimmune diseases. For instance, a retrospective analysis involving RA patients showed significant improvements in disease activity scores following treatment with tofacitinib (and consequently this compound) over a median duration of 10 months .
Case Study: Efficacy in Rheumatoid Arthritis
A study analyzed 247 RA patients treated with tofacitinib:
- Retention Rate : 63.9% at one year.
- Low Disease Activity : Achieved by 45.6% of patients.
- Common Adverse Events : Included herpes zoster infection (3.9 per 100 patient-years) and elevated liver enzymes.
4. Safety Profile
This compound has been associated with various adverse effects, although it is generally well-tolerated. Common side effects include:
- Infections (e.g., herpes zoster)
- Liver enzyme elevations
- Gastrointestinal disorders
Table 2: Adverse Events Associated with this compound
Adverse Event | Frequency (%) |
---|---|
Herpes Zoster | 3.9 |
ALT Elevation | 9.7 |
Pneumonia | 2.7 |
Gastrointestinal Disorders | 1.5 |
5. Conclusion
This compound exhibits significant biological activity through its inhibition of JAK signaling pathways, leading to reduced inflammation in autoimmune diseases. Its pharmacokinetic profile supports its clinical application, with evidence from various studies indicating its efficacy and safety in treating conditions like rheumatoid arthritis.
Further research is warranted to explore its full potential across other inflammatory conditions and to better understand its long-term safety profile.
Propiedades
IUPAC Name |
3-[(3R,4R)-4-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10-4-7-21(13(22)2-5-16)8-12(10)20-15-11-3-6-17-14(11)18-9-19-15/h3,6,9-10,12H,2,4,7-8H2,1H3,(H2,17,18,19,20)/t10-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINVSZVUBKMZHU-PWSUYJOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527525-58-1 | |
Record name | Desmethyltofacitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527525581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYLTOFACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXK0NN5WN7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.